Azanide;nickel

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

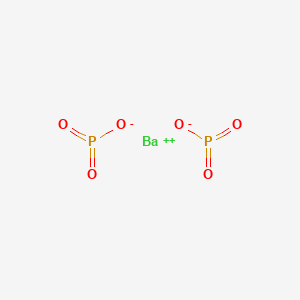

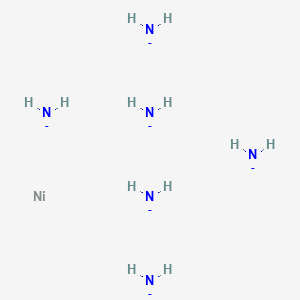

Azanide;nickel is a compound with the molecular formula H2NNi2- . It is a component compound of Nickel and Ammonia . The IUPAC name for this compound is azanide;nickel .

Synthesis Analysis

The synthesis of carboxylic acids from benzamide precursors using nickel catalysis has been described . The process involves the reaction of aldehydes with hydrazine using Ni-Anderson type catalysts . Another study discusses the synthesis of amides using Nickel-based nanocatalysts .

Molecular Structure Analysis

The molecular weight of Azanide;nickel is 133.410 g/mol . The compound has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a formal charge of -1 .

Chemical Reactions Analysis

Nickel-catalyzed coupling reactions have been studied extensively . A study discusses the reactivity-controlled metal-catalyzed azide-alkyne cycloadditions .

Physical And Chemical Properties Analysis

Azanide;nickel has a molecular weight of 133.410 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 1 . The compound has a Rotatable Bond Count of 0 . The Exact Mass is 131.889407 g/mol .

Applications De Recherche Scientifique

Biomedical Applications

Nickel nanoparticles have been investigated for their potential in biomedical applications . For instance, alloys of copper and nickel at the nanoscale are being investigated for use in controlled magnetic hyperthermia applications due to their bioactivity .

Catalysis

NiNPs have unique magnetic, chemical, and physical properties that make them suitable for various technological fields such as catalysis . They possess great potential as a catalyst in reactions .

Energy Storage

Nickel nanoparticles have been applied to electrode materials in batteries . Their electrical conductivity enables their use in several applications .

Solar Cells

NiNPs have also found applications in solar cells . Their unique properties can enhance the efficiency of these energy devices .

Data Storage

Nickel nanorods, a form of nickel nanoparticles, have potential applications in data storage . Their magnetic properties can be harnessed for this purpose .

Biosensing

Nickel nanorods can also be used in biosensing . Their surface can be modified for the successful application in medical and biological settings .

Cancer Treatment

Nickel nanorods are being explored for their potential in cancer treatment . Their properties can be utilized for targeted therapy .

Textile Industry

NiNPs have been incorporated in textiles . Their unique properties can enhance the functionality of the fabrics .

Mécanisme D'action

Target of Action

Azanide, also known as the amide anion, is the IUPAC-sanctioned name for the anion NH−2 . It is the conjugate base of ammonia and is formed by the self-ionization of ammonia . Nickel, on the other hand, is a transition metal that can form various complexes with ligands, including azanide. The primary targets of Azanide;nickel are likely to be biological molecules that can interact with either the azanide or nickel ions.

Mode of Action

Azanide, being the conjugate base of ammonia, can act as a nucleophile, attacking electrophilic centers in other molecules . Nickel, being a transition metal, can form coordination complexes with various ligands, potentially altering their properties or activities.

Biochemical Pathways

Nickel ions are known to be used as enzyme cofactors in organisms from all kingdoms of life, catalyzing a variety of remarkable chemical reactions . Disruption of these pathways could lead to significant downstream effects.

Pharmacokinetics

The pharmacokinetics of a compound can significantly impact its bioavailability

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. Nickel is the 24th most abundant element in the earth’s crust and can be found in the air, soil, sediments, and water . These environmental nickel ions could potentially interact with azanide ions, influencing the action of Azanide;nickel.

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

azanide;nickel |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/6H2N.Ni/h6*1H2;/q6*-1; |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NVPZOOKWNAMVPQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[NH2-].[Ni] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

H12N6Ni-6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

154.83 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Azanide;nickel | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Hexanamide, N-[3-(2,5-dihydro-5-thioxo-1H-tetrazol-1-yl)phenyl]-](/img/structure/B80590.png)

![1,2,4-Metheno-1H-cyclobuta[cd]pentalene-3,5-dione, hexahydro-](/img/structure/B80606.png)

![(1R,3R,5R,6S,7S,11S)-6-Hydroxy-3-methyl-8-methylidene-4,10,15-trioxatetracyclo[11.2.1.03,5.07,11]hexadec-13(16)-ene-9,14-dione](/img/structure/B80607.png)